molecular formula C8H9F3N2O B13566917 (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B13566917
M. Wt: 206.16 g/mol
InChI Key: ILDDLVFWDXJLLX-LURJTMIESA-N
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Description

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of reagents and reaction conditions is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can modulate various biological processes, making the compound effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinctive chemical properties, making it valuable in various applications. Its ability to enhance the pharmacokinetic properties of pharmaceuticals and its role as a building block in complex syntheses highlight its importance in scientific research and industry.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

(2R)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2/t6-/m0/s1

InChI Key

ILDDLVFWDXJLLX-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(N=C1)C(F)(F)F)[C@H](CO)N

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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